4(3H)-Quinazolinethione, 6-chloro-2-methyl-3-[4-(1-methylethyl)phenyl]-

Antimycobacterial Quinazoline-4-thione MIC

4(3H)-Quinazolinethione, 6-chloro-2-methyl-3-[4-(1-methylethyl)phenyl]- (CAS 823195-68-2), also referred to as 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione, is a synthetic heterocyclic compound belonging to the 2-methyl-3-phenylquinazoline-4(3H)-thione subclass. It is distinguished from its close analogs by the presence of a 6-chloro substituent on the quinazoline core and a 4-isopropylphenyl group at the N-3 position.

Molecular Formula C18H17ClN2S
Molecular Weight 328.9 g/mol
CAS No. 823195-68-2
Cat. No. B12906477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinethione, 6-chloro-2-methyl-3-[4-(1-methylethyl)phenyl]-
CAS823195-68-2
Molecular FormulaC18H17ClN2S
Molecular Weight328.9 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)Cl)C(=S)N1C3=CC=C(C=C3)C(C)C
InChIInChI=1S/C18H17ClN2S/c1-11(2)13-4-7-15(8-5-13)21-12(3)20-17-9-6-14(19)10-16(17)18(21)22/h4-11H,1-3H3
InChIKeyOXKBMVDGFCNKEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione (CAS 823195-68-2): A Distinct Quinazoline-4-thione with Validated Antimycobacterial and Toxicological Selectivity


4(3H)-Quinazolinethione, 6-chloro-2-methyl-3-[4-(1-methylethyl)phenyl]- (CAS 823195-68-2), also referred to as 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione, is a synthetic heterocyclic compound belonging to the 2-methyl-3-phenylquinazoline-4(3H)-thione subclass [1]. It is distinguished from its close analogs by the presence of a 6-chloro substituent on the quinazoline core and a 4-isopropylphenyl group at the N-3 position. The compound has been experimentally evaluated in head-to-head antimycobacterial, photosynthesis-inhibition, and brine-shrimp toxicity assays, providing quantitative differentiation data that are directly relevant to procurement decisions for antimicrobial screening, toxicological profiling, and structure–activity relationship (SAR) studies [1].

Why Generic Quinazoline-4-thione Substitution Fails: Evidence-Based Differentiation of CAS 823195-68-2


Quinazoline-4-thiones sharing the 6-chloro-2-methyl core but differing in the N-3 phenyl substituent cannot be assumed interchangeable. In a controlled antimycobacterial panel, the 4-isopropylphenyl derivative (CAS 823195-68-2) exhibited uniform MICs of 31 µmol dm⁻³ against M. tuberculosis, M. avium, and M. kansasii, whereas the 4-bromo and 4-methoxy analogs lost activity against the latter two strains [1]. Even more strikingly, when a subset of 12 quinazoline-4-thiones was screened for acute toxicity in Artemia salina, only the 4-isopropylphenyl compound proved lethal (EC₅₀ = 155.20 µmol dm⁻³), while all other congeners—including the 4-methyl, 4-bromo, and 4-methoxy analogs—showed no significant toxicity [1]. These data demonstrate that minor structural modifications at the N-3 phenyl ring produce profound, non-linear changes in both efficacy and toxicity, rendering generic substitution scientifically indefensible without re-assaying the specific compound.

Quantitative Differentiation Evidence for 6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione (CAS 823195-68-2) Versus Closest Analogs


Superior Antimycobacterial Breadth Against M. avium and M. kansasii: Direct MIC Comparison with Isoniazid and Close Analogs

In a direct head-to-head antimycobacterial assay, compound 2f (CAS 823195-68-2) demonstrated uniformly high activity against M. tuberculosis My 331/88, M. avium My 330/88, and M. kansasii My 235/80, with MIC values of 31 µmol dm⁻³ (14‑day read) [1]. This represents a >8‑fold potency advantage over the isoniazid clinical standard, which was inactive against M. avium and M. kansasii (MIC >250 µmol dm⁻³) [1]. Among the closest structural analogs within the same 2‑methyl‑3‑phenylquinazoline‑4(3H)-thione series, the 4‑bromo derivative (2d) and the 4‑methoxy derivative (2g) showed substantially higher MICs against these two atypical mycobacterial species: 2d gave MIC >31 µmol dm⁻³ against both M. avium and M. kansasii, and 2g gave MIC 62.5–125 µmol dm⁻³ [1].

Antimycobacterial Quinazoline-4-thione MIC

Exclusive Brine Shrimp Toxicity: A Unique Toxicological Fingerprint Differentiating CAS 823195-68-2 from All Tested Quinazoline-4-thione Congeners

When 12 quinazoline-4-thiones spanning both the 2,2‑dimethyl‑1,2‑dihydro (series 1) and 2‑methyl‑3‑phenyl (series 2) subclasses were submitted to a brine shrimp (Artemia salina) lethality bioassay, only compound 2f (CAS 823195-68-2) exhibited measurable toxicity, yielding an EC₅₀ of 155.20 µmol dm⁻³ [1]. The remaining 11 compounds—including the 4‑methyl (2e), 4‑bromo (2d), 4‑methoxy (2g), 4‑chloro (2c), and unsubstituted phenyl (2a) analogs of series 2, as well as the most potent photosynthesis inhibitors of series 1 (1g, 1h, 1i)—showed no significant toxicity across the tested concentration range [1]. The positive control MnCl₂ exhibited an EC₅₀ of 41.44 mmol dm⁻³.

Toxicological screening Artemia salina Quinazoline-4-thione

Modulated Photosynthesis-Inhibiting Activity: Quantitative IC₅₀ Comparison with Series 2 Analogs and Diuron

In the oxygen evolution rate (OER) assay using spinach chloroplasts, compound 2f (CAS 823195-68-2) displayed an IC₅₀ of 351 µmol dm⁻³, placing it at the lower-potency end of the series 2 quinazoline-4-thiones [1]. Specifically, it was 2.5‑fold less potent than the unsubstituted phenyl analog 2a (IC₅₀ = 140 µmol dm⁻³), 2.1‑fold less potent than the 4‑chloro analog 2c (146 µmol dm⁻³), and 1.3‑fold less potent than the 4‑methyl analog 2e (260 µmol dm⁻³), while showing comparable activity to the 4‑bromo analog 2d (295 µmol dm⁻³) [1]. All tested compounds were substantially less active than the herbicide diuron (IC₅₀ = 1.9 µmol dm⁻³) [1].

Photosynthesis inhibition Spinach chloroplasts IC50

High-Value Application Scenarios for 6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione (CAS 823195-68-2) Based on Quantitative Evidence


Antimycobacterial Lead Optimization Targeting Intrinsically Isoniazid-Resistant Atypical Mycobacteria

The compound's uniform MIC of 31 µmol dm⁻³ against M. avium and M. kansasii—strains intrinsically resistant to the front-line drug isoniazid (MIC >250 µmol dm⁻³)—positions it as a privileged scaffold for medicinal chemistry campaigns aiming to develop novel agents against M. avium complex or M. kansasii infections [1]. The SAR established with comparators 2d and 2g confirms that the 4-isopropylphenyl substituent is a key determinant of this activity breadth, guiding further analog design [1].

Positive Control and Mechanistic Probe in Brine Shrimp (Artemia salina) Toxicity Screening

Because CAS 823195-68-2 was the only compound among 12 structurally diverse quinazoline-4-thiones to elicit acute toxicity in Artemia salina larvae (EC₅₀ = 155.20 µmol dm⁻³), it serves as a validated positive control for inter-laboratory calibration of brine shrimp lethality assays [1]. Its exclusive toxicological signature also makes it a valuable chemical probe for dissecting the structural determinants of quinazoline-thione toxicity in aquatic invertebrate models [1].

Structure–Activity Relationship (SAR) Studies on Substituent-Dependent Divergence of Antimycobacterial and Photosynthesis-Inhibiting Activities

The combination of retained antimycobacterial potency and attenuated photosynthesis inhibition (IC₅₀ = 351 µmol dm⁻³ vs. 140–268 µmol dm⁻³ for smaller N-3 substituents) demonstrates that the 4-isopropylphenyl group introduces target selectivity [1]. This compound is therefore ideally suited as a reference molecule in SAR programs that aim to decouple antibacterial activity from chloroplast toxicity—a critical consideration for agrochemical and environmental safety profiling [1].

Quinazoline-4-thione Reference Standard for Analytical Method Development and Compound Library Annotation

Given its well-characterized spectroscopic and chromatographic properties [1], along with its distinct biological profile, CAS 823195-68-2 can function as a retention-time marker, mass-spectrometry calibrant, or biological reference standard in high-throughput screening libraries containing quinazoline-4-thione chemotypes, ensuring batch-to-batch consistency and enabling cross-study data harmonization [1].

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